1-(3-Chlorobenzyl)imidazolidin-2-one CAS number and IUPAC nomenclature
1-(3-Chlorobenzyl)imidazolidin-2-one CAS number and IUPAC nomenclature
This guide provides an in-depth technical analysis of 1-(3-Chlorobenzyl)imidazolidin-2-one , a specialized heterocyclic building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
1-(3-Chlorobenzyl)imidazolidin-2-one is a cyclic urea derivative featuring an imidazolidin-2-one core substituted at the N1 position with a meta-chlorobenzyl moiety. This compound serves as a critical pharmacophore scaffold in drug discovery, particularly for central nervous system (CNS) agents, and as a robust intermediate in the synthesis of chiral auxiliaries and agrochemicals. Its structural rigidity, combined with the lipophilic and electronic properties of the chlorobenzyl group, makes it a valuable motif for optimizing ligand-receptor binding interactions.
Chemical Identity & Nomenclature
Precise identification is essential for regulatory compliance and database searching. While the phenyl analog is more common, the benzyl variant is a distinct catalogued entity.
| Parameter | Details |
| IUPAC Name | 1-[(3-Chlorophenyl)methyl]imidazolidin-2-one |
| Common Name | N-(3-Chlorobenzyl)ethyleneurea |
| CAS Registry Number | Not widely indexed in public registries (Refer to PubChem CID) |
| PubChem CID | 3235606 |
| Molecular Formula | C₁₀H₁₁ClN₂O |
| SMILES | C1CN(C(=O)N1)CC2=CC(=CC=C2)Cl |
| InChIKey | BWBAZKSTBCFLBK-UHFFFAOYSA-N |
Physicochemical Properties
The following data combines experimental values for the class with calculated properties specific to this derivative.
| Property | Value / Range | Source/Method |
| Molecular Weight | 210.66 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Experimental (Class) |
| Melting Point | 125–130 °C | Estimated (Structure-Activity Relationship) |
| LogP (Octanol/Water) | 1.4 – 1.7 | Predicted (XLogP3) |
| H-Bond Donors | 1 (NH) | Structural Analysis |
| H-Bond Acceptors | 1 (C=O) | Structural Analysis |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in Water | Experimental (Class) |
Synthetic Methodologies
Two primary routes are established for the synthesis of 1-(3-Chlorobenzyl)imidazolidin-2-one. Route A is preferred for laboratory-scale synthesis due to the availability of starting materials.
Route A: Direct N-Alkylation (Preferred)
This method involves the nucleophilic substitution of 3-chlorobenzyl chloride by the deprotonated imidazolidin-2-one.
-
Reagents: Imidazolidin-2-one (Ethylene urea), 3-Chlorobenzyl chloride, Sodium Hydride (NaH).
-
Solvent: Anhydrous DMF or THF.
-
Conditions: 0°C to Room Temperature, Inert Atmosphere (
).
Protocol:
-
Activation: Charge a flame-dried flask with imidazolidin-2-one (1.0 equiv) and anhydrous DMF. Cool to 0°C.
-
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.1 equiv) portion-wise. Stir for 30–60 minutes until
evolution ceases. Note: The solution will become homogenous/cloudy as the sodium salt forms. -
Alkylation: Add 3-chlorobenzyl chloride (1.05 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over . -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
, 2-5% MeOH in DCM).
Route B: Isocyanate Cyclization (Alternative)
Useful when avoiding strong bases or if the benzylamine is the primary available starting material.
-
Reagents: 3-Chlorobenzylamine, 2-Chloroethyl isocyanate.
-
Mechanism: Urea formation followed by intramolecular cyclization.
Synthesis Workflow Diagram
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.
Figure 1: Retrosynthetic analysis and forward synthesis pathways for 1-(3-Chlorobenzyl)imidazolidin-2-one.
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected.
Proton NMR ( NMR, 400 MHz, )
- 7.10 – 7.40 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring. Look for the characteristic meta-substitution pattern.
-
4.35 ppm (s, 2H): Benzylic methylene (
). This singlet confirms the attachment of the benzyl group to the nitrogen. -
3.20 – 3.45 ppm (m, 4H): Ethylene bridge protons (
) of the imidazolidinone ring. Often appears as two multiplets or a broadened singlet depending on resolution. -
4.50 – 5.00 ppm (br s, 1H): The unsubstituted amide proton (
).
Mass Spectrometry (ESI-MS)
- : 211.1 m/z.
-
Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (211.1 / 213.1) due to the Chlorine-35/37 isotopes. This is a critical diagnostic feature.
Applications & Pharmacophore Potential
This compound acts as a versatile scaffold in medicinal chemistry.[1][2]
CNS Active Agents
The imidazolidin-2-one ring mimics the cyclic urea core found in various bioactive compounds. The 3-chlorobenzyl group increases lipophilicity (
Enzyme Inhibitors
Substituted imidazolidinones are investigated as inhibitors for proteases. The "free" NH group at position 3 allows for further derivatization (e.g., acylation) to create peptidomimetics.
Agrochemical Intermediates
The chlorobenzyl moiety is a common motif in herbicides and insecticides. This scaffold serves as a precursor for neonicotinoid-like analogs where the imidazolidine ring is crucial for receptor binding.
Safety & Handling Protocols
Hazard Class: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.
-
Handling: The starting material, 3-chlorobenzyl chloride, is a potent lachrymator . All synthesis steps (Route A) must be performed in a properly functioning fume hood.
-
Storage: Store in a cool, dry place under inert gas. The compound is stable but hygroscopic.
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; the chlorobenzyl group poses potential aquatic toxicity.
References
-
PubChem. (n.d.). Compound Summary for CID 3235606. National Center for Biotechnology Information. Retrieved from [Link]
-
Fritz, J. A., et al. (2006).[6] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters, 8(12), 2531–2534. (Provides mechanistic grounding for imidazolidinone formation).[4][6] Retrieved from [Link]
-
World Health Organization. (2010). The International Pharmacopoeia. (General methods for IR and NMR characterization of heterocyclic rings). Retrieved from [Link]
